![molecular formula C13H11NO B13873612 1-[2-(2-pyridinyl)phenyl]Ethanone CAS No. 137103-78-7](/img/structure/B13873612.png)
1-[2-(2-pyridinyl)phenyl]Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-pyridinyl)phenyl]Ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromopyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{BrN} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_5\text{H}_4\text{COCH}_3\text{N} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-pyridinyl)phenyl]Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ethanone group can yield 2-(2-pyridinyl)ethanol using reducing agents like sodium borohydride.
Substitution: The pyridinyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-pyridinecarboxylic acid.
Reduction: 2-(2-pyridinyl)ethanol.
Substitution: Various substituted pyridinyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-[2-(2-pyridinyl)phenyl]Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[2-(2-pyridinyl)phenyl]Ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pyridinyl ring allows for coordination with metal ions, making it a useful ligand in catalysis and coordination chemistry. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(2-pyridinyl)phenyl]Ethanone can be compared with other similar compounds such as:
2-Acetylpyridine: Similar in structure but lacks the phenyl ring.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group.
2-(2-Pyridinyl)ethanol: The reduction product of this compound.
Uniqueness: The presence of both a pyridinyl and phenyl ring in this compound provides unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
137103-78-7 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-6-2-3-7-12(11)13-8-4-5-9-14-13/h2-9H,1H3 |
InChI Key |
JTROGWFWKYVJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
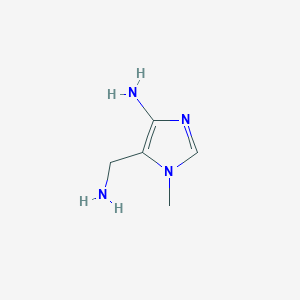
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
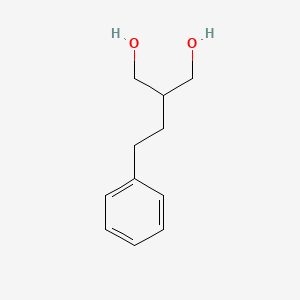
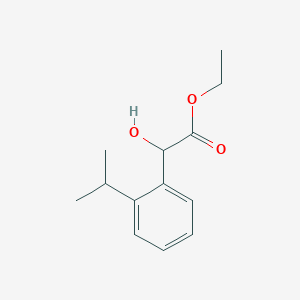
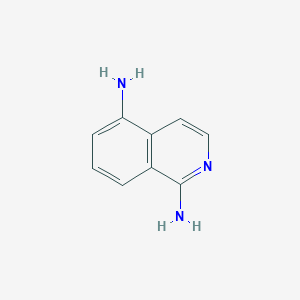
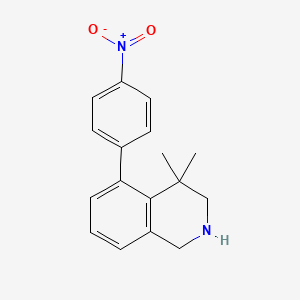
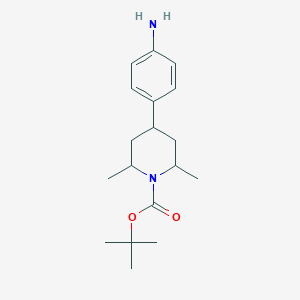
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)


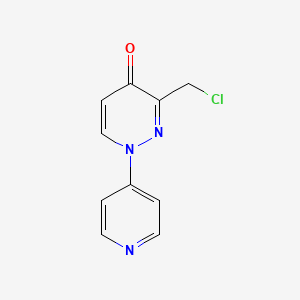

![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
